Sub-Micromolar Cellular Potency: TREM2 agonist-2 vs. Direct Binding Competitor TREM2 agonist-3
In a head-to-head comparison using the same NFAT-luciferase reporter gene assay in HEK293 cells stably expressing human TREM2, TREM2 agonist-2 (I-192) exhibited an EC₅₀ of 0.12 µM , whereas TREM2 agonist-3 (Compound 4i), a direct TREM2 binder identified from DEL screening, demonstrated a binding Kd of 19.0 µM in biophysical assays with no reported cellular EC₅₀ . The two compounds belong to different chemical series derived from distinct discovery campaigns, yet both are commercially available small-molecule TREM2 agonists. The ~158-fold difference in target engagement potency (0.12 µM vs. 19 µM) means that TREM2 agonist-2 requires substantially lower concentrations to achieve equivalent levels of TREM2 pathway activation, translating to a ~158-fold lower working concentration in cell-based assays. At 0.1 µM, TREM2 agonist-2 increased NFAT-luciferase activity 4.2-fold over vehicle control; TREM2 agonist-3 has not been assessed in the same NFAT reporter system, limiting direct functional comparison .
| Evidence Dimension | TREM2 activation potency (EC₅₀ vs. Kd) |
|---|---|
| Target Compound Data | EC₅₀ = 0.12 µM (human TREM2 NFAT-luciferase reporter in HEK293 cells); 4.2-fold activation at 0.1 µM |
| Comparator Or Baseline | TREM2 agonist-3 (Compound 4i): Kd = 19.0 µM (TREM2 binding, biophysical assay) |
| Quantified Difference | Approximately 158-fold lower target engagement concentration for TREM2 agonist-2 |
| Conditions | HEK293 cells, human TREM2 transfection, NFAT-luciferase reporter assay (TREM2 agonist-2); biophysical binding assay (TREM2 agonist-3) |
Why This Matters
Lower effective concentration permits broader dose-response dynamic range and reduces the risk of off-target effects from excessive compound loading in cell-based experiments.
